molecular formula C10H14O3S B13998771 3-Benzylsulfinylpropane-1,2-diol CAS No. 88738-56-1

3-Benzylsulfinylpropane-1,2-diol

Cat. No.: B13998771
CAS No.: 88738-56-1
M. Wt: 214.28 g/mol
InChI Key: GVMLOYIYEJONTF-UHFFFAOYSA-N
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Description

3-Benzylsulfinylpropane-1,2-diol is a diol derivative featuring a benzylsulfinyl (C₆H₅CH₂SO-) substituent on a propane-1,2-diol backbone. Instead, comparisons will focus on structurally related diols from the evidence: 3-phenylpropane-1,2-diol (benzyl glycol, CAS 17131-14-5) and 3-(benzhydryloxy)propane-1,2-diol (CAS 19574-66-4) .

Properties

CAS No.

88738-56-1

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

3-benzylsulfinylpropane-1,2-diol

InChI

InChI=1S/C10H14O3S/c11-6-10(12)8-14(13)7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

GVMLOYIYEJONTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylsulfinylpropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of benzylsulfinyl chloride with propane-1,2-diol under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-Benzylsulfinylpropane-1,2-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfinylpropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acid chlorides, alkyl halides

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Ester and ether derivatives

Mechanism of Action

The mechanism of action of 3-Benzylsulfinylpropane-1,2-diol involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the diol moiety can form hydrogen bonds with biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key differences in substituents, molecular weight, and polarity:

Compound Name Molecular Formula Substituent Molecular Weight CAS Number
3-Phenylpropane-1,2-diol (Benzyl glycol) C₉H₁₂O₂ Benzyl (CH₂C₆H₅) 152.19 g/mol 17131-14-5
3-(Benzhydryloxy)propane-1,2-diol C₁₆H₁₆O₃ Benzhydryloxy (O-C(C₆H₅)₂) 256.30 g/mol 19574-66-4
Hypothetical: 3-Benzylsulfinylpropane-1,2-diol C₁₀H₁₄O₃S Benzylsulfinyl (CH₂SO-C₆H₅) ~226.28 g/mol N/A

Key Observations :

  • Substituent Bulk : The benzhydryloxy group in 3-(benzhydryloxy)propane-1,2-diol introduces significant steric hindrance compared to the benzyl group in 3-phenylpropane-1,2-diol. A benzylsulfinyl group would likely occupy an intermediate steric profile but add polarity due to the sulfinyl moiety (S=O) .
3-Phenylpropane-1,2-diol (Benzyl Glycol)
  • Synthesis : Typically synthesized via benzylation of propane-1,2-diol derivatives or catalytic hydrogenation of benzyl-protected epoxides .
  • Applications : Used as a solvent or intermediate in organic synthesis. Its low molecular weight and simplicity make it suitable for small-scale reactions.
3-(Benzhydryloxy)propane-1,2-diol
  • Synthesis : Likely involves benzhydryl ether formation through nucleophilic substitution or coupling reactions. The bulky benzhydryl group may require protective-group strategies to avoid steric interference .
  • Applications: Acts as a reference standard in pharmaceutical quality control (e.g., for Diphenoxylate Hydrochloride) due to its stability and defined impurity profile .
Hypothetical: 3-Benzylsulfinylpropane-1,2-diol
  • Synthesis : Could be synthesized via oxidation of 3-benzylthiopropane-1,2-diol (thioether precursor) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.
  • Function : The sulfinyl group’s chirality (if present) could enable applications in asymmetric catalysis or as a chiral building block in drug development.

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